エベラクトンA

説明

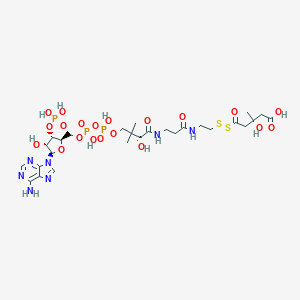

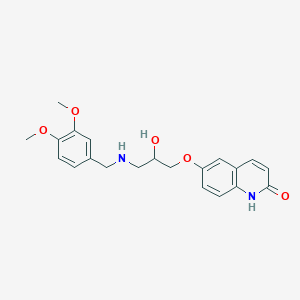

Ebelactone A is a β-lactone enzyme inhibitor that was first isolated from a cultured strain of soil actinomycetes . It has the inhibitory effect on Esterases (IC50 is 0.56 μg/mL), Pancreatic lipase (IC50 is 0.003 μg/mL) and Cutinase on fungal cells .

Synthesis Analysis

A highly stereoselective total synthesis of Ebelactone A, a β‐lactam inhibitor of several therapeutically important enzymes, is described . The synthesis features the use of a Hoppe homoaldol reaction and a Cu (I)-mediated 1,2-metallate rearrangement of a metallated enol carbamate as key fragment linkage reactions .Chemical Reactions Analysis

Ebelactone A is a potent inactivator of homoserine transacetylase from Haemophilus influenzae .Physical And Chemical Properties Analysis

Ebelactone A is a colorless powder with a molecular formula of C20H34O4 and a molecular weight of 338.48 . It is soluble in Ethanol .科学的研究の応用

生合成

エベラクトンAはポリケチドβ-ラクトン です。 This compoundの生合成には、チオエステラーゼ非依存性環化が関与し、ポリケチドβ-ラクトンが生成されます 。 β-ラクトン環の形成は、非環状前駆体のカルボニル部分へのβ-ヒドロキシ基の攻撃によって起こります 。 このプロセスは、NACチオエステルの化学的環化によってモデル化されます 。

エステラーゼ阻害剤

This compoundは、強力なエステラーゼ阻害剤として知られています 。 エステラーゼは、水との化学反応でエステルを酸とアルコールに分解する酵素であり、これらの阻害は、生物学および医学研究において様々な用途があります 。

ホモセリントランスアセチラーゼ阻害剤

This compoundは、アセチルCoAからホモセリンのヒドロキシル基へのアセチル基の移動を触媒する酵素であるホモセリントランスアセチラーゼ(HTA)を不活性化する効果があることがわかりました 。 これは、多くの菌類、グラム陽性菌、および一部のグラム陰性菌におけるアスパラギン酸からのメチオニン(Met)の生合成における最初のコミットされたステップです 。 HTAは高等真核生物には存在せず、血清などのメチオニン欠乏環境における微生物の増殖に重要であるため、HTAは新規抗菌剤の有望な標的となっています 。

抗菌剤

HTAを不活性化する能力を持つことから、this compoundとその合成類似体は、新規抗菌剤としての可能性を秘めています

作用機序

Target of Action

Ebelactone A is known to inhibit several enzymes, including esterases, lipases, cutinases, homoserine transacetylase, and cathepsin A . These enzymes play crucial roles in various biological processes, such as lipid metabolism and protein degradation. By inhibiting these enzymes, Ebelactone A can modulate these processes and exert its biological effects .

Mode of Action

The exact mode of action of Ebelactone A remains partially elusive. It is believed to operate through the modulation of enzymes and proteins . Particularly, Ebelactone A hinders the activity of cyclooxygenase-2 (COX-2), while activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor .

Biochemical Pathways

Ebelactone A affects several biochemical pathways due to its wide range of enzyme targets. For instance, by inhibiting esterases and lipases, it can impact lipid metabolism. Additionally, by inhibiting homoserine transacetylase, it can affect the biosynthesis of methionine, an essential amino acid . Furthermore, by modulating the mTOR pathway, it can influence cell growth and proliferation .

Result of Action

The molecular and cellular effects of Ebelactone A’s action are diverse due to its broad range of targets. For example, by inhibiting esterases and lipases, it can alter lipid metabolism at the molecular level, potentially leading to changes in cell function and structure . By modulating the mTOR pathway, it can influence cell growth and proliferation .

将来の方向性

特性

IUPAC Name |

4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOISDAHQBUYEAF-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(C(C)C(=O)C(C)/C=C(\C)/CC(C)C1C(C(=O)O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76808-16-7 | |

| Record name | ebelactone a | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Ebelactone A?

A1: Ebelactone A is characterized by the molecular formula C20H34O4 and possesses a molecular weight of 338.48 g/mol. [, ]

Q2: What spectroscopic data is available for Ebelactone A?

A2: The structure of Ebelactone A has been elucidated through various spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques provide valuable information about the connectivity and arrangement of atoms within the molecule, confirming its identity and purity. []

Q3: What is the primary biological target of Ebelactone A?

A3: Ebelactone A is recognized as a potent inhibitor of lipases, enzymes responsible for the hydrolysis of fats (lipids). [, , , , ]

Q4: How does Ebelactone A interact with its target lipase?

A4: While the specific binding interactions haven't been fully elucidated, Ebelactone A, being a β-lactone, likely interacts with the active site serine residue of lipases, forming a stable acyl-enzyme intermediate. This covalent modification effectively blocks the enzyme's catalytic activity. [, ]

Q5: What are the downstream effects of Ebelactone A inhibiting lipases?

A5: Inhibition of lipases by Ebelactone A can have several downstream effects, particularly in biological contexts where lipase activity is crucial:

- Reduced fat absorption: Ebelactone A effectively inhibits intestinal fat absorption by targeting pancreatic lipase, the key enzyme for dietary triglyceride breakdown. []

- Impact on fungal pathogenicity: Ebelactone A can disrupt the infection process of certain plant pathogenic fungi by inhibiting their secreted lipases, which are essential for penetrating the host cuticle. [, , ]

- Modulation of cellular signaling: By inhibiting specific cellular lipases, Ebelactone A can potentially influence cellular signaling pathways involving lipid mediators. For instance, it has been shown to inhibit prenylated methylated protein methyl esterase, an enzyme involved in the post-translational modification of signaling proteins. []

Q6: How do structural modifications of Ebelactone A influence its activity?

A6: While the provided research primarily focuses on Ebelactone A, comparative studies with other β-lactone inhibitors like belactins suggest that structural modifications can significantly impact target selectivity. For example, belactins exhibit a higher specificity towards carboxypeptidase Y compared to Ebelactone A, indicating the influence of substituents on the β-lactone ring. []

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of Ebelactone A?

A7: The current literature primarily focuses on the in vitro activity and limited in vivo studies of Ebelactone A, with minimal information available on its ADME profile. Further investigations are needed to comprehensively understand its pharmacokinetic properties.

Q8: What in vitro assays have been used to study the activity of Ebelactone A?

A8: Several in vitro assays have been employed to investigate the inhibitory activity of Ebelactone A, including:

- Enzyme assays: Direct measurement of lipase activity in the presence of Ebelactone A, utilizing various substrates like p-nitrophenyl esters or fluorescently labeled lipids. [, , ]

- Cell-based assays: Assessing the impact of Ebelactone A on cellular processes that rely on lipase activity, such as fat absorption or fungal infection. [, , , ]

Q9: Have there been any in vivo studies investigating the effects of Ebelactone A?

A9: Limited in vivo studies have been conducted with Ebelactone A, primarily in rodent models, demonstrating its ability to reduce intestinal fat absorption and influence blood lipid levels. Further research is needed to fully explore its therapeutic potential. [, ]

Q10: Is there any information available regarding the toxicity profile of Ebelactone A?

A10: The toxicological profile of Ebelactone A requires further investigation. While some studies suggest potential therapeutic applications, comprehensive safety assessments are crucial before considering its use in humans.

Q11: What are the potential therapeutic applications of Ebelactone A?

A11: Based on its known mechanism of action, Ebelactone A holds promise for applications such as:

- Obesity and metabolic disorders: Its ability to inhibit intestinal fat absorption makes it a potential candidate for managing obesity and related metabolic conditions. [, ]

- Antifungal agents: Ebelactone A's ability to disrupt the infection process of certain plant pathogenic fungi suggests its potential as a novel antifungal agent. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

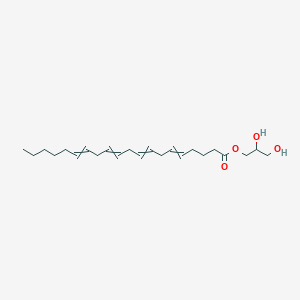

![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)